molecular formula C25H18N4O2 B1665789 Asperlicin D CAS No. 93413-07-1

Asperlicin D

Cat. No. B1665789
CAS RN: 93413-07-1
M. Wt: 406.4 g/mol
InChI Key: FPMPIGZORJWWJX-QFIPXVFZSA-N
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Description

Asperlicin D is a cholecystokinin antagonist.

Scientific Research Applications

Asperlicin D in Cholecystokinin (CCK) Antagonism

Asperlicin D, derived from Aspergillus alliaceus, acts as a competitive, nonpeptide cholecystokinin (CCK) antagonist. It exhibits a notably high affinity for pancreatic, ileal, and gallbladder CCK receptors, surpassing proglumide, a standard agent in this class, by 300 to 400 times. This selectivity for peripheral CCK receptors compared to brain CCK and gastrin receptors makes asperlicin D particularly effective for studying the physiological and pharmacological actions of CCK (Chang et al., 1985).

Asperlicin D in Pancreatic Research

In a study on acute pancreatitis in rats, asperlicin (ASP) demonstrated significant effects. While it did not significantly alter certain pancreatitis indicators when administered intravenously, intraperitoneal injections of ASP resulted in markedly reduced serum amylase concentrations and less severe pancreas histopathology. This suggests that endogenous CCK plays a role in the pathogenesis of acute hemorrhagic pancreatitis, with asperlicin D offering a valuable tool for investigation (Wisner & Renner, 1988).

Synthesis of Asperlicin D

The total synthesis of asperlicin D has been achieved through cyclodehydration of a linear tripeptide, involving an intramolecular nucleophilic acyl substitution and an intramolecular aza-Wittig reaction. This synthesis process provides a pathway for creating asperlicin D in a controlled laboratory setting (Al-Said & Al-Qaisi, 2006).

Asperlicin D and Islet Tissue

Asperlicin has shown to be a specific and potent antagonist of the multiple stimulatory effects of CCK-8S on islet tissue. Its ability to inhibit insulin release in response to CCK-8S and its negligible effect on glucose or glyceraldehyde-induced secretion highlight its specificity and potential for targeted research in diabetes and related conditions (Zawalich & Diaz, 1987).

Asperlicin D and NMR Studies

The nonpeptide CCK antagonist asperlicin, from which asperlicin D is derived, has been extensively studied using NMR and other techniques. These studies have led to revised NMR assignments and better understanding of its structure and potential applications (Sun, Byard, & Cooper, 1994).

properties

CAS RN

93413-07-1

Product Name

Asperlicin D

Molecular Formula

C25H18N4O2

Molecular Weight

406.4 g/mol

IUPAC Name

(7S)-7-(1H-indol-3-ylmethyl)-5,7-dihydroquinazolino[3,2-d][1,4]benzodiazepine-6,9-dione

InChI

InChI=1S/C25H18N4O2/c30-24-22(13-15-14-26-19-10-4-1-7-16(15)19)29-23(17-8-2-5-11-20(17)28-24)27-21-12-6-3-9-18(21)25(29)31/h1-12,14,22,26H,13H2,(H,28,30)/t22-/m0/s1

InChI Key

FPMPIGZORJWWJX-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H]3C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=O)N35

SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=O)N35

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=O)N35

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Asperlicin D;  AsperlicinD;  Asperlicin-D; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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